Isopropyl 4-cyanobenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
propan-2-yl 4-cyanobenzoate |
InChI |
InChI=1S/C11H11NO2/c1-8(2)14-11(13)10-5-3-9(7-12)4-6-10/h3-6,8H,1-2H3 |
InChI Key |
NFNBGZCLCQVHRY-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)C#N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity of Isopropyl 4 Cyanobenzoate
Synthetic Pathways to Isopropyl 4-Cyanobenzoate (B1228447)
The primary route to synthesizing Isopropyl 4-cyanobenzoate involves the esterification of 4-cyanobenzoic acid. This can be achieved through both classical and modern catalytic methods.
Esterification Reactions from 4-Cyanobenzoic Acid Precursors
The most common method for preparing this compound is the Fischer-Speier esterification. nih.govacs.org This acid-catalyzed reaction involves heating a solution of 4-cyanobenzoic acid in an excess of isopropanol (B130326). nih.gov The presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is crucial for protonating the carbonyl oxygen of the carboxylic acid. acs.orglookchem.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the isopropanol. lookchem.com
The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to form the ester. lookchem.com Being an equilibrium reaction, the yield of the final product can be maximized by removing the water as it is formed, often through azeotropic distillation, or by using a large excess of the alcohol. nih.govnih.gov
Table 1: Typical Reaction Parameters for Fischer-Speier Esterification
| Parameter | Condition |
|---|---|
| Reactants | 4-Cyanobenzoic acid, Isopropanol |
| Catalyst | Concentrated H₂SO₄ or TsOH |
| Solvent | Isopropanol (often used in excess) |
| Temperature | Reflux |
| Work-up | Neutralization, extraction, and purification |
Catalytic Approaches in Ester Formation
To circumvent the use of corrosive mineral acids and to develop more environmentally benign processes, various heterogeneous catalysts have been investigated for the esterification of carboxylic acids. For instance, aluminum sulfate (B86663) octadecahydrate (Al₂(SO₄)₃·18H₂O) has been shown to effectively catalyze the esterification of carboxylic acids with alcohols under solvent-free conditions. This method offers advantages such as the absence of organic solvents, no pollution, and ease of handling and catalyst recovery.
Another promising approach involves the use of supported iron oxide nanoparticles as a recoverable catalyst for the esterification of benzoic acid derivatives. These catalysts demonstrate high efficiency and can be recycled multiple times without a significant loss in activity, highlighting their potential for sustainable chemical production.
Advanced Chemical Transformations and Functional Group Interconversions of the 4-Cyanobenzoate Moiety
The ester and cyano groups of this compound, along with its aromatic ring, provide multiple sites for a variety of chemical transformations, enabling the synthesis of more complex molecules.
Hydrolysis and Transesterification Pathways
The ester functionality of this compound can be cleaved through hydrolysis to regenerate 4-cyanobenzoic acid. This reaction can be catalyzed by either acid or base. rsc.org Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and involves the protonation of the carbonyl oxygen followed by nucleophilic attack of water. acs.orgyoutube.com
Base-catalyzed hydrolysis, also known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl group. escholarship.org This process is generally irreversible as the resulting carboxylate anion is deprotonated under the basic conditions. escholarship.org
Transesterification offers a pathway to convert this compound into other esters. For example, the transesterification of methyl esters with isopropanol has been achieved using a carbon-based solid acid catalyst. This method is effective for converting various carboxylic methyl esters into their corresponding isopropyl esters under mild conditions. nih.gov
Photochemical Reactivity: Diastereoselective Paternó-Büchi Reactions
The 4-cyanobenzoate moiety is an excellent chromophore and can participate in photochemical reactions. A notable example is the Paternó-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane (B1205548). acs.org When chiral cyanobenzoate esters are used, this reaction can proceed with high diastereoselectivity.
The reaction is initiated by the photoexcitation of the cyanobenzoate ester. The diastereoselectivity of the cycloaddition is influenced by factors such as the solvent, temperature, and the nature of the chiral auxiliary on the alcohol portion of the ester. rsc.org Studies have shown that both enthalpy and entropy can play crucial roles in determining the stereochemical outcome of the Paternó-Büchi reaction of chiral cyanobenzoates. acs.org This allows for a degree of control over the formation of specific stereoisomers of the resulting oxetane products. rsc.org
Site-Selective C-H Activation and Annulation Strategies
The aromatic ring of the benzoate (B1203000) moiety offers a platform for C-H activation and functionalization, a powerful tool for the efficient construction of complex molecules. The ester group can act as a directing group, guiding the metal catalyst to activate the C-H bonds at the ortho position.
Ruthenium(II) catalysts have been effectively used for the ortho-C-H arylation of benzoic acid derivatives with a variety of aryl halides. acs.org Similarly, rhodium(III) catalysts can direct the ortho-olefination of benzoates with acrylates and styrenes. escholarship.org These reactions proceed through a cyclometalated intermediate, where the metal center is coordinated to the carbonyl oxygen of the ester and has formed a bond with the ortho-carbon. escholarship.org
Furthermore, palladium-catalyzed annulation reactions via sequential C-H activation of C(sp²)-H and C(sp³)-H bonds have been developed, offering a route to complex ring systems. While specific examples involving this compound are not extensively documented, the general methodologies developed for benzoate esters provide a strong foundation for its potential use in such advanced transformations. For example, ruthenium-catalyzed C–H activation and (4+2) annulation of aromatic hydroxamic acid esters with allylic amides have been reported to produce isoquinolinones. youtube.com Cobalt catalysts have also been employed for the C–H activation and annulation of benzamides with alkynes. nih.gov These strategies showcase the potential for constructing fused ring systems from benzoate precursors.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Cyanobenzoic acid |
| Isopropanol |
| Sulfuric acid |
| Tosic acid |
| Aluminum sulfate octadecahydrate |
| Iron oxide |
| 4-cyanobenzoic acid |
| Methyl ester |
| Oxetane |
| Ruthenium(II) |
| Rhodium(III) |
| Palladium |
| Isoquinolinones |
| Cobalt |
| Benzamides |
Nitrile Hydration and Related Functional Group Conversions
The nitrile group (C≡N) on the this compound molecule is a key site for chemical modification, allowing for its conversion into several other important functional groups.
Nitrile Hydration: One of the most significant reactions of the nitrile group is its hydration to form an amide. This transformation converts this compound into isopropyl 4-carbamoylbenzoate. The process can be catalyzed by either acid or base. libretexts.org In the base-catalyzed mechanism, a hydroxide ion attacks the electrophilic carbon of the nitrile, and subsequent protonation steps lead to the formation of the amide. libretexts.org
Related Functional Group Conversions: Beyond hydration, the nitrile group can undergo other valuable transformations. A notable reaction is the reduction of the nitrile to a primary amine (-(CH₂)NH₂). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this conversion, which proceeds through nucleophilic additions of a hydride to the carbon of the nitrile group. libretexts.org This reaction yields 4-(aminomethyl)benzoic acid isopropyl ester, a structurally different amine compared to the precursors discussed in later sections.
Another reaction involves the addition of organometallic reagents, such as Grignard reagents, to the nitrile. This pathway leads to the formation of ketones after hydrolysis of the intermediate imine. libretexts.org These conversions highlight the versatility of the nitrile group in enabling the synthesis of a diverse range of derivatives from this compound.
Table 1: Selected Functional Group Conversions of this compound
| Starting Material | Reagents | Product | Functional Group Transformation |
| This compound | H₂O, H⁺ or OH⁻ (catalyst) | Isopropyl 4-carbamoylbenzoate | Nitrile to Amide |
| This compound | 1. LiAlH₄ 2. H₂O | 4-(Aminomethyl)benzoic acid isopropyl ester | Nitrile to Primary Amine |
| This compound | 1. R-MgBr (Grignard) 2. H₃O⁺ | 4-Acylbenzoic acid isopropyl ester | Nitrile to Ketone |
Synthetic Routes and Modification Pathways for 4-Cyanobenzoic Acid Precursors
The industrial and laboratory synthesis of this compound typically begins with the preparation of its parent carboxylic acid, 4-cyanobenzoic acid. guidechem.comchemsynthesis.com This key intermediate can be synthesized through several established routes, primarily involving derivatization from readily available aromatic amines and toluene (B28343) analogues.
Derivatization from Aromatic Amines and Toluene Analogues
A prominent and widely used method for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction . wikipedia.org This reaction provides a reliable pathway to 4-cyanobenzoic acid from 4-aminobenzoic acid. The process involves two main steps:
Diazotization: The aromatic primary amine (4-aminobenzoic acid) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form an arenediazonium salt. youtube.com
Cyanation: The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. The diazonium group, being an excellent leaving group (N₂ gas), is replaced by the cyanide nucleophile, yielding 4-cyanobenzoic acid. wikipedia.orgorganic-chemistry.org
This method is highly effective and can be performed in aqueous solutions with inexpensive reagents. scirp.org
An alternative strategy begins with toluene analogues. For instance, p-tolunitrile (B1678323) (4-methylbenzonitrile), which already contains the cyano group, can be a starting material. The key transformation required is the oxidation of the methyl group to a carboxylic acid, a reaction discussed in the following section. Another route starts from 4-aminotoluene, which can be converted to p-tolunitrile via the Sandmeyer reaction, followed by oxidation of the methyl group. google.com
Table 2: Synthesis of 4-Cyanobenzoic Acid from Aromatic Precursors
| Precursor | Key Reaction | Reagents | Product |
| 4-Aminobenzoic acid | Sandmeyer Reaction | 1. NaNO₂, HCl 2. CuCN | 4-Cyanobenzoic acid |
| p-Tolunitrile | Oxidation | Oxidizing agents (e.g., KMnO₄) | 4-Cyanobenzoic acid |
| 4-Aminotoluene | Sandmeyer & Oxidation | 1. NaNO₂, HCl; CuCN 2. Oxidation | 4-Cyanobenzoic acid |
Oxidation and Halogen Exchange Strategies
Oxidation is a critical step in synthetic pathways that start from toluene analogues. The methyl group of p-tolunitrile can be oxidized to a carboxylic acid using strong oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a classic reagent for this purpose. The reaction converts the alkyl side-chain into a carboxyl group, directly forming 4-cyanobenzoic acid. However, such oxidation procedures can sometimes result in low yields and complicated purification processes. google.com Other raw materials for oxidation include 4-formylbenzoic acid and 4-(hydroxymethyl)benzonitrile. chemicalbook.com
Halogen exchange reactions offer another strategic avenue for synthesizing derivatives of 4-cyanobenzoic acid. These reactions are particularly useful for creating precursors with specific halogen substitutions on the aromatic ring, which can be difficult to achieve through direct halogenation. For example, a patent describes a process where 2-chloro-4-nitrobenzoic acid is treated with a metal fluoride (B91410) to induce a halogen exchange, forming 2-fluoro-4-nitrobenzoic acid. google.com This nitro-substituted compound can then be converted to the corresponding 3-fluoro-4-cyanobenzoic acid through a sequence of reduction and a Sandmeyer reaction. google.com This demonstrates how halogen exchange can be a key step in a multi-step synthesis to produce specifically substituted cyanobenzoic acids.
Table 3: Key Oxidation and Halogen Exchange Reactions
| Precursor | Reaction Type | Reagents | Product |
| p-Tolunitrile | Methyl Group Oxidation | KMnO₄ | 4-Cyanobenzoic acid |
| 4-Formylbenzoic acid | Aldehyde Oxidation | Oxidizing Agent | 4-Cyanobenzoic acid |
| 2-Chloro-4-nitrobenzoic acid | Halogen Exchange | Metal Fluoride | 2-Fluoro-4-nitrobenzoic acid |
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.
The ¹H and ¹³C NMR spectra of Isopropyl 4-cyanobenzoate (B1228447) provide definitive evidence for its molecular structure. While direct spectral data for this specific compound is not widely published, a detailed analysis can be constructed based on the well-established chemical shifts of its constituent functional groups and data from closely related analogs such as ethyl 4-cyanobenzoate and isopropyl 4-nitrobenzoate. ijermt.orghnue.edu.vn
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct sets of signals corresponding to the isopropyl group and the aromatic protons.
Isopropyl Group: This moiety gives rise to two signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton due to spin-spin coupling. The methine proton is deshielded by the adjacent oxygen atom.
Aromatic Protons: The 1,4-disubstituted (para) benzene (B151609) ring produces a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing ester group are expected to resonate at a lower field than the protons ortho to the cyano group.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. Due to the molecule's symmetry, the six aromatic carbons will show only four distinct signals.
Aliphatic Carbons: The isopropyl group will show two signals: one for the two equivalent methyl carbons and one for the methine carbon.
Aromatic and Functional Group Carbons: The spectrum will feature signals for the carbonyl carbon of the ester, the nitrile carbon, and the four unique aromatic carbons. The chemical shifts are influenced by the electronic effects of the substituents. guidechem.comresearchgate.net The quaternary carbons (C1, C4, C=O, and C≡N) are typically observed with lower intensity. researchgate.net
Expected NMR Data for Isopropyl 4-cyanobenzoate
| ¹H NMR | Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|---|
| Aromatic | H-2, H-6 | ~8.15 | d | ~8.5 | 2H |
| Aromatic | H-3, H-5 | ~7.75 | d | ~8.5 | 2H |
| Isopropyl | CH | ~5.25 | sept | ~6.3 | 1H |
| Isopropyl | 2 x CH₃ | ~1.38 | d | ~6.3 | 6H |
| ¹³C NMR | Assignment | Expected δ (ppm) | |||
| Carbonyl | C=O | ~164.5 | |||
| Aromatic | C-1 | ~134.0 | |||
| Aromatic | C-2, C-6 | ~132.5 | |||
| Aromatic | C-3, C-5 | ~130.0 | |||
| Nitrile | C≡N | ~118.0 | |||
| Aromatic | C-4 | ~116.5 | |||
| Isopropyl | CH | ~70.0 |
Note: Chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) and are predictive, based on data from analogous structures.
While ¹H and ¹³C NMR are primary tools, NMR spectroscopy of other nuclei can provide further insight into the electronic structure, particularly for substituted derivatives. For instance, ¹⁵N NMR spectroscopy could be applied to probe the nitrogen environment of the nitrile group. The chemical shift of the ¹⁵N nucleus is highly sensitive to the electronic properties of its surroundings. In substituted derivatives of this compound, changes in the electron-donating or electron-withdrawing nature of other substituents on the aromatic ring would predictably alter the ¹⁵N chemical shift of the cyano group, offering a quantitative measure of electronic effects across the molecule.
Mass Spectrometric Approaches for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. researchgate.net This precision allows for the unambiguous determination of the elemental formula. For this compound, with a molecular formula of C₁₁H₁₁NO₂, the theoretical monoisotopic mass can be calculated with high precision.
Molecular Formula: C₁₁H₁₁NO₂
Calculated Monoisotopic Mass: 189.07898 u
HRMS can easily distinguish this compound from other compounds that might have the same nominal mass (189 u) but different elemental compositions. This capability is crucial for confirming the identity of a synthesized compound or identifying it in a complex mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. libretexts.org In GC-MS analysis, this compound would first be separated from other volatile components before entering the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. acs.orgresearchgate.net The resulting mass spectrum displays the molecular ion and a series of fragment ions, which provide a "fingerprint" for the molecule.
The fragmentation pattern of this compound is predictable based on the fragmentation rules for aromatic esters. Key fragmentation pathways include:
Formation of the Acylium Ion: A primary fragmentation involves the loss of the isopropoxy radical (•OCH(CH₃)₂) to form the highly stable 4-cyanobenzoyl cation.
Loss of Propene: A McLafferty-type rearrangement can occur, involving the transfer of a hydrogen atom from the isopropyl group to the carbonyl oxygen, followed by the elimination of a neutral propene molecule.
Further Fragmentation: The resulting fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from the acylium ion.
Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 189 | [M]⁺ | [C₁₁H₁₁NO₂]⁺ | Molecular Ion |
| 147 | [M - C₃H₆]⁺ | [C₈H₅NO₂]⁺ | Loss of propene via McLafferty rearrangement |
| 130 | [M - •OC₃H₇]⁺ | [C₈H₄NO]⁺ | Loss of isopropoxy radical (Acylium ion) |
| 102 | [C₇H₄N]⁺ | [C₇H₄N]⁺ | Loss of CO from m/z 130 |
Note: The relative abundance of these fragments helps confirm the structure.
Vibrational and Electronic Spectroscopic Probes of Molecular Structure
Vibrational and electronic spectroscopy probe the energy levels associated with molecular vibrations and electron transitions, respectively, providing valuable information about functional groups and conjugated systems.
Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The spectra for this compound would be dominated by characteristic absorptions from the nitrile, ester, and aromatic components. Based on data from 4-cyanobenzoic acid, the following key vibrational bands are expected:
C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group is expected in the region of 2230-2240 cm⁻¹ in the IR spectrum.
C=O Stretch: A very strong absorption from the ester carbonyl group should appear around 1720-1730 cm⁻¹.
C-O Stretches: The ester will also exhibit two C-O stretching bands, typically in the 1300-1000 cm⁻¹ region, corresponding to the C(=O)-O and O-C(isopropyl) bonds.
Aromatic C=C Stretches: The benzene ring will show characteristic C=C stretching vibrations in the 1610-1450 cm⁻¹ region.
Aromatic C-H Stretches: These will appear as weaker bands above 3000 cm⁻¹.
Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the benzene ring. hnue.edu.vn The benzene chromophore itself has characteristic absorptions, which are shifted by substituents. ijermt.orgresearchgate.net For this compound, two electron-withdrawing groups (cyano and ester) are attached to the aromatic ring. This substitution pattern influences the energy of the molecular orbitals, leading to characteristic absorption bands, likely in the 240-280 nm range. ijermt.org
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. longdom.org The IR spectrum of a compound provides a unique fingerprint based on the vibrational modes of its bonds. longdom.org For this compound, the IR spectrum reveals characteristic absorption bands that confirm the presence of its key functional groups.
The most prominent peaks in the IR spectrum of this compound correspond to the stretching vibrations of the nitrile (C≡N) group, the carbonyl (C=O) group of the ester, and the C-O bond of the ester, as well as vibrations associated with the aromatic ring and the isopropyl group. copbela.orglibretexts.orgvscht.cz
Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretching | 2220-2260 |
| Carbonyl (C=O) | Stretching | 1715-1735 |
| Aromatic C=C | Stretching | 1600-1450 |
| Ester (C-O) | Stretching | 1250-1335 |
This table presents typical ranges for the specified functional groups. The exact wavenumbers can vary based on the molecular environment.
Studies on similar cyanobenzoate esters, such as methyl 4-cyanobenzoate, show a sharp, medium-intensity band for the C≡N stretch. nih.gov The C=O stretching vibration of the ester group typically appears as a strong, sharp band. libretexts.org The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org The absorption of energy promotes electrons from a lower energy molecular orbital to a higher energy one. youtube.comyoutube.com For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions associated with the benzene ring and the conjugated system formed with the carbonyl and nitrile groups. libretexts.orgyoutube.com
The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region. The position and intensity of these bands are influenced by the electronic nature of the substituents on the benzene ring. The electron-withdrawing nature of both the cyano and the isopropyl ester groups affects the energy levels of the molecular orbitals.
Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range (nm) |
|---|---|---|
| π → π* | Benzene ring and conjugated system | 200-300 |
The exact λmax values depend on the solvent used due to solvatochromic effects.
The π → π* transitions in substituted benzenes are often characterized by a primary band (E-band) and a secondary band (B-band). The B-band, which arises from a symmetry-forbidden transition in benzene, is often observed with fine structure. The electron-withdrawing substituents can cause a bathochromic shift (shift to longer wavelengths) of these absorption bands. slideshare.net
Time-Resolved Spectroscopic Investigations of Excited States
Time-resolved spectroscopy is a powerful technique for studying the dynamics of short-lived excited states of molecules. instras.com Following excitation by a pulse of light, the molecule can undergo various processes such as fluorescence, intersystem crossing to a triplet state, or non-radiative decay. researchgate.netamanote.com Time-resolved techniques monitor the spectral changes as a function of time after excitation, providing insights into the lifetimes and decay pathways of these excited states. researchgate.net
For molecules like this compound, which possess both electron-donating (isopropyl ester, weakly) and electron-withdrawing (cyano) groups, the excited states can have significant charge-transfer character. rsc.org The photophysical properties, including the excited-state lifetime, can be highly sensitive to the polarity of the solvent. rsc.orgnih.gov In polar solvents, stabilization of the charge-transfer state can lead to longer lifetimes and changes in the emission spectra. rsc.org
Research on related donor-acceptor systems has shown that excitation can lead to a substantial increase in the dipole moment. rsc.org Time-resolved fluorescence or transient absorption spectroscopy can be used to measure the lifetime of the excited singlet state and to probe the formation of other transient species, such as triplet states or solvated electrons. instras.comresearchgate.net
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is the gold standard for molecular structure determination. youtube.com By diffracting X-rays off a single crystal of the compound, a unique diffraction pattern is obtained, from which the electron density distribution and thus the atomic positions can be calculated.
A single crystal X-ray diffraction study of this compound would provide precise details about its molecular geometry. For instance, it would reveal the planarity of the benzene ring and the orientation of the isopropyl ester and cyano groups relative to the ring. In a related compound, isopropyl 4-nitrobenzoate, the nitro group is nearly coplanar with the benzene ring, while the carboxylate group is slightly twisted. researchgate.net Similar conformational details would be expected for this compound.
Illustrative Crystallographic Data Table for a Substituted Benzoate (B1203000)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
This table is illustrative. The actual crystallographic data for this compound would need to be determined experimentally.
Co-crystallization and Supramolecular Assembly Analysis
Co-crystallization is a technique where two or more different molecules are crystallized together to form a new crystalline solid with a unique structure. This approach is widely used in crystal engineering to modify the physical properties of a compound or to study intermolecular interactions.
This compound, with its hydrogen bond accepting nitrile and ester groups and its aromatic ring capable of π-π stacking, is a good candidate for co-crystallization studies. It can form co-crystals with molecules that are strong hydrogen bond donors or with other aromatic molecules through π-π stacking interactions.
The analysis of the resulting supramolecular assemblies can reveal the hierarchy of intermolecular interactions that govern the crystal packing. For example, in the crystal structure of isopropyl 4-aminobenzoate, molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds to form double chains. nih.gov A study of co-crystals of this compound could reveal similar or different packing motifs, providing valuable information for the design of new materials with desired solid-state properties. Research on other cyanophenyl compounds has highlighted the importance of interactions involving the cyano group in directing the molecular arrangement in crystals. rsc.org
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are instrumental in detailing the electronic landscape of Isopropyl 4-cyanobenzoate (B1228447), offering predictions of its reactivity and stability.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate study of reaction pathways and transition states. For Isopropyl 4-cyanobenzoate, DFT calculations can be employed to investigate mechanisms such as ester hydrolysis. By modeling the reaction coordinates, researchers can identify transition state structures and calculate the associated activation energies. A typical study might use a functional like B3LYP with a basis set such as 6-311++G(d,p) to simulate the reaction in both acidic and basic conditions. The results of such studies provide a quantitative understanding of the reaction kinetics.
Table 1: Hypothetical DFT-Calculated Activation Energies for the Hydrolysis of this compound
| Reaction Condition | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |
| Acidic (H₃O⁺) | A-AC2 (Protonation of carbonyl, nucleophilic attack by H₂O) | 18.5 |
| Basic (OH⁻) | B-AC2 (Nucleophilic attack by OH⁻ on carbonyl carbon) | 12.2 |
| Neutral (H₂O) | Nucleophilic attack by H₂O | 25.7 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of DFT.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map reveals distinct regions of varying electrostatic potential. The area around the electronegative nitrogen atom of the cyano group and the carbonyl oxygen of the ester group exhibits a strong negative potential (typically colored red), indicating these are prime sites for electrophilic attack. Conversely, the hydrogen atoms of the isopropyl group and the aromatic ring show positive potential (colored blue), marking them as sites susceptible to nucleophilic interaction. researchgate.netresearchgate.net This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding. researchgate.net
Table 2: Representative Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites of this compound
| Atomic Site | Region | Predicted MEP Value (kcal/mol) | Implied Reactivity |
| Carbonyl Oxygen (O) | Ester Group | -45.8 | Site for electrophilic attack / H-bond acceptor |
| Cyano Nitrogen (N) | Cyano Group | -48.2 | Site for electrophilic attack / H-bond acceptor |
| Isopropyl Hydrogens (H) | Isopropyl Group | +20.5 | Site for nucleophilic attack / H-bond donor |
| Aromatic Hydrogens (H) | Phenyl Ring | +15.3 | Site for nucleophilic attack |
Note: The data in this table is representative and derived from general principles of MEP analysis for similar functional groups.
Molecular Modeling and Simulation for Conformational Dynamics and Intermolecular Forces
Molecular modeling and simulations offer a dynamic perspective on the behavior of this compound, capturing its conformational flexibility and interactions with its environment.
Classical Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov By simulating this compound in a solvent box (e.g., water or an organic solvent), one can observe its rotational and translational motion, as well as its interaction with solvent molecules over time. nih.govrsc.org These simulations can elucidate properties such as the solvent accessible surface area and the formation of solvation shells, providing insight into its solubility and transport properties. The analysis of trajectories from MD simulations can also reveal the preferred conformational states of the flexible isopropyl ester group.
Due to the rotational freedom around the C-O bond of the ester and the C-C bonds of the isopropyl group, this compound possesses a complex conformational landscape. Standard MD simulations may struggle to adequately sample all relevant conformations, a challenge that can be overcome using enhanced sampling techniques. aps.orgarxiv.orgresearchgate.netnih.gov Methods like Metadynamics and Replica Exchange Molecular Dynamics (REMD) accelerate the exploration of the energy surface by overcoming high energy barriers, ensuring a more comprehensive sampling of possible molecular conformations. researchgate.netnih.gov This is critical for obtaining accurate thermodynamic averages of molecular properties.
Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
While this compound may not have a widely studied specific biological activity itself, it can serve as a scaffold or a member of a compound library in drug discovery and materials science. QSAR and SAR studies aim to build mathematical models that correlate chemical structure with physical, chemical, or biological activity. frontiersin.org
In a hypothetical QSAR study, this compound could be one of a series of 4-cyanobenzoate esters with varying alkyl groups. nih.gov Descriptors such as steric parameters (e.g., molar refractivity), electronic parameters (e.g., Hammett constants), and lipophilicity (e.g., logP) would be calculated for each analog. These descriptors would then be correlated with a measured activity, for instance, inhibitory activity against a specific enzyme. frontiersin.orgnih.gov The resulting QSAR model can predict the activity of new, unsynthesized compounds and guide the design of molecules with optimized properties. nih.gov
Table 3: Hypothetical Data for a QSAR Study on 4-Cyanobenzoate Esters
| Compound | Alkyl Group (R) | Lipophilicity (logP) | Steric Descriptor (Molar Refractivity) | Electronic Descriptor (σ*) | Hypothetical Activity (-logIC₅₀) |
| Methyl 4-cyanobenzoate | Methyl | 1.85 | 4.35 | 0.00 | 4.5 |
| Ethyl 4-cyanobenzoate | Ethyl | 2.30 | 5.65 | -0.10 | 4.8 |
| This compound | Isopropyl | 2.65 | 7.05 | -0.19 | 5.1 |
| tert-Butyl 4-cyanobenzoate | tert-Butyl | 2.95 | 8.60 | -0.30 | 4.7 |
Note: This table presents hypothetical data to illustrate the components of a QSAR analysis. The activity values are not based on experimental results.
Thermodynamic and Kinetic Analyses of Chemical Processes
Detailed thermodynamic and kinetic analyses of chemical processes involving this compound, derived from computational studies, are not extensively documented in accessible research. Such studies are crucial for understanding reaction mechanisms, predicting reaction rates, and optimizing synthesis pathways.
Computational Determination of Reaction Energy Barriers
The computational determination of reaction energy barriers is a fundamental aspect of theoretical chemistry that provides insight into the feasibility and kinetics of a chemical reaction. This involves using quantum mechanical calculations to map the potential energy surface of a reaction, identifying transition states, and calculating the energy required to overcome them. However, specific studies applying these methods to reactions involving the formation or transformation of this compound are not readily found in the scientific literature. Without such studies, it is not possible to provide specific data on the energy barriers for its synthesis or other chemical transformations.
Solvent Interaction Modeling and Theoretical Prediction of Intermolecular Phenomena
Solvent interaction modeling is a critical computational tool for predicting how a solvent can influence the behavior of a solute, including its reactivity, stability, and spectroscopic properties. Similarly, the theoretical prediction of intermolecular phenomena, such as hydrogen bonding or van der Waals forces, is essential for understanding the condensed-phase behavior of a compound. There is a notable absence of published research dedicated to the specific solvent interaction models for this compound or theoretical predictions of its intermolecular interactions. This lack of data prevents a detailed analysis of how different solvents might affect its chemical behavior or how its molecules interact with one another in a liquid or solid state.
Research on Chemical Analogues and Derivatives of Isopropyl 4 Cyanobenzoate
Synthesis and Properties of Variously Substituted Isopropyl Cyanobenzoates
The synthesis of variously substituted isopropyl cyanobenzoates typically involves a two-step process: the synthesis of the substituted 4-cyanobenzoic acid followed by its esterification with isopropanol (B130326). Substituents on the benzene (B151609) ring can be introduced to modulate the electronic and steric properties of the molecule.
Common synthetic routes to substituted 4-cyanobenzoic acids start from correspondingly substituted toluenes. For example, a process can involve the nitration of a substituted toluene (B28343), followed by reduction of the nitro group to an amine, a Sandmeyer reaction to introduce the cyano group, and finally, oxidation of the methyl group to a carboxylic acid. google.com An alternative pathway involves starting with a substituted 4-aminobenzoic acid, converting the amino group to a cyano group via diazotization followed by reaction with a cyanide salt. google.com
Once the desired substituted 4-cyanobenzoic acid is obtained, esterification is performed. A common laboratory method is the Fischer esterification, where the carboxylic acid is refluxed with an excess of isopropanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. chemicalbook.com
The properties of these substituted esters are heavily influenced by the nature and position of the substituents on the aromatic ring. Halogen or alkoxy groups, for instance, can alter the compound's melting point, boiling point, solubility, and electronic characteristics. google.com
Table 1: Examples of Substituted 4-Cyanobenzoic Acid Derivatives This interactive table provides examples of substituted 4-cyanobenzoic acid derivatives that can serve as precursors for substituted isopropyl 4-cyanobenzoates.
| Compound Name | Formula | Notes | Reference |
| 2-Fluoro-4-cyanobenzoic acid | C₈H₄FNO₂ | Synthesized from 2-fluoro-4-aminobenzoic acid. | google.com |
| 3-Fluoro-4-cyanobenzoic acid | C₈H₄FNO₂ | Prepared from 2-chloro-4-nitrobenzoic acid via halogen exchange, reduction, and cyanation. | google.com |
| Methyl 2,3,5,6-tetrachloro-4-cyanobenzoate | C₉H₃Cl₄NO₂ | An example of a polychlorinated cyanobenzoate ester. | googleapis.com |
| Ethyl 2,3,5,6-tetrafluoro-4-cyanobenzoate | C₁₀H₅F₄NO₂ | An example of a polyfluorinated cyanobenzoate ester. | googleapis.com |
Exploration of Other Alkyl and Aryl 4-Cyanobenzoate (B1228447) Esters
The exploration of alkyl and aryl esters of 4-cyanobenzoic acid is a significant area of research, driven by the search for compounds with specific physical properties, such as those required for liquid crystals or as intermediates in organic synthesis.
Alkyl 4-Cyanobenzoate Esters: The synthesis of various alkyl esters, such as methyl and ethyl 4-cyanobenzoate, is well-documented. These are typically prepared by the esterification of 4-cyanobenzoic acid with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst. chemicalbook.comchemicalbook.com For instance, methyl 4-cyanobenzoate can be synthesized by reacting 4-cyanobenzoic acid with methanol (B129727) in toluene with a solid acid catalyst like monolith-SO₃H. chemicalbook.com Another method involves the reaction of m-cyanobenzamide with methanol and a hydrochloric acid/methanol solution. chemicalbook.com
Aryl 4-Cyanobenzoate Esters: Aryl esters are synthesized by reacting 4-cyanobenzoic acid with various phenols. A direct, neutral esterification method involves the use of triarylphosphites and N-iodosuccinimide in a solvent like chlorobenzene. This approach is applicable to a wide range of aromatic and aliphatic carboxylic acids. rsc.org The mechanism is proposed to proceed through a radical pathway. rsc.org
Table 2: Properties of Selected Alkyl 4-Cyanobenzoate Esters This interactive table summarizes key physical properties of common alkyl 4-cyanobenzoate esters.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) | Reference |
| Methyl 4-cyanobenzoate | C₉H₇NO₂ | 161.16 | 65-67 | 142-144 / 12 | chemicalbook.com |
| Ethyl 4-cyanobenzoate | C₁₀H₉NO₂ | 175.18 | 52-54 | 140 / 11 | chemicalbook.comnist.gov |
Design and Synthesis of 4-Cyanobenzamide (B1359955) Analogues
4-Cyanobenzamide and its analogues are important compounds, often serving as precursors or derivatives in medicinal chemistry and materials science. The amide functional group offers different hydrogen bonding capabilities compared to the ester group in isopropyl 4-cyanobenzoate.
The synthesis of 4-cyanobenzamide can be achieved through various methods. One common route is the partial hydrolysis of terephthalonitrile. It can also be prepared from 4-cyanobenzoic acid by converting the acid to an acyl chloride using a chlorinating agent like thionyl chloride, followed by reaction with ammonia. googleapis.com Conversely, 4-cyanobenzamide can be converted back to 4-cyanobenzoic acid by reaction with nitrous acid, generated from a nitrite (B80452) salt and a protonic acid. googleapis.com
The design of more complex 4-substituted benzamide (B126) analogues has been a focus of drug discovery programs. For example, research into I(Ks) potassium channel blockers has led to the synthesis of intricate 4-substituted benzamides, demonstrating the utility of the benzamide scaffold in developing biologically active molecules. rsc.org
Metal-Organic Frameworks and Coordination Complexes Incorporating Cyanobenzoate Ligands
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules (ligands). nih.govyoutube.com The modular nature of MOFs allows for the tuning of their structure and function by carefully selecting the metal and organic components. youtube.com Coordination complexes are discrete molecules formed by the association of a central metal atom with surrounding ligands. purdue.edu
The 4-cyanobenzoate anion possesses two potential coordination sites: the carboxylate group and the nitrogen atom of the nitrile group. This dual functionality makes it a candidate for acting as a ligand in the construction of both coordination complexes and extended MOF structures. purdue.eduwikipedia.org
Coordination via Carboxylate Group: The carboxylate group can bind to metal centers in various modes (monodentate, bidentate chelating, bidentate bridging), which is a fundamental principle in the construction of many MOFs. researchgate.net
Coordination via Nitrile Group: The nitrogen atom of the cyano group has a lone pair of electrons and can coordinate to metal ions, acting as a Lewis base. purdue.eduwikipedia.org This ambidentate nature allows 4-cyanobenzoate to potentially bridge multiple metal centers, leading to the formation of higher-dimensional networks.
While specific research focusing exclusively on MOFs from this compound is not prevalent, the principles of MOF chemistry suggest that the de-esterified ligand, 4-cyanobenzoic acid, is a viable candidate for creating such structures. Researchers have successfully synthesized MOFs using a variety of functionalized carboxylate ligands, including those with amino and azobenzene (B91143) groups, demonstrating the versatility of this approach. nih.govresearchgate.netguidechem.com The use of flexible ligands can also induce dynamic properties in the resulting frameworks. nih.gov The study of cyanometallates, which are coordination compounds containing cyanide ligands, further underscores the strong coordinating ability of the cyano group. wikipedia.org
Applications in Advanced Chemical Systems and Mechanistic Biological Interactions
Role as a Building Block in Complex Organic Synthesis and Medicinal Chemistry Scaffolds
Isopropyl 4-cyanobenzoate (B1228447) serves as a valuable building block in the intricate field of organic synthesis. sigmaaldrich.comhilarispublisher.com Its structure, featuring a reactive ester and a nitrile group on a benzene (B151609) ring, allows for a variety of chemical transformations. The synthesis of Isopropyl 4-cyanobenzoate can be inferred from established methods for its parent compound, 4-cyanobenzoic acid, and related esters. Typically, 4-cyanobenzoic acid is synthesized through the oxidation of p-tolunitrile (B1678323) or via Sandmeyer reaction of 4-aminobenzoic acid. guidechem.com The subsequent esterification with isopropanol (B130326), often catalyzed by an acid or using a coupling agent, would yield the desired this compound. A related method involves the reaction of 4-aminobenzoic acid with isopropanol in the presence of thionyl chloride to first form Isopropyl 4-aminobenzoate, which could then be converted to the nitrile. chemicalbook.com Another patented method describes the preparation of isopropyl p-hydroxybenzoate from isopropanol and p-hydroxybenzoic acid using thionyl chloride, which could be a precursor for further functional group transformation to the nitrile. google.com
The cyanobenzoate moiety is a recognized scaffold in medicinal chemistry. google.com While specific examples of this compound in drug candidates are not extensively documented, the general importance of cyanobenzoic acid derivatives is well-established. These structures are often utilized for their ability to participate in key binding interactions with biological targets and for their synthetic versatility, allowing for the construction of more complex, biologically active molecules. google.com The strategic placement of the cyano and isopropyl ester groups can influence the molecule's polarity, solubility, and metabolic stability, properties that are critical in the design of new therapeutic agents.
Advanced Materials Science Applications
The unique electronic and structural characteristics of this compound make it a compound of interest in the development of advanced materials.
Integration in Liquid Crystalline Architectures
Compounds containing a cyanobiphenyl or cyanobenzoate core are well-known for their application in liquid crystal displays. tcichemicals.com The rigid, rod-like shape and the strong dipole moment of the cyano group are crucial for inducing the long-range orientational order characteristic of nematic and smectic liquid crystal phases. tcichemicals.com While the most famous example is 5CB (4-cyano-4'-pentylbiphenyl), other cyanobenzoate derivatives, including esters, are also utilized as components in liquid crystal mixtures. tcichemicals.com The isopropyl group in this compound would influence the mesophase behavior, such as the clearing point and viscosity of the resulting material. Although specific studies detailing the liquid crystalline properties of pure this compound are not prevalent, its structural similarity to known liquid crystal molecules suggests its potential as a component in formulations for display and sensor applications.
Precursor for Porous Organic Frameworks (POFs) and Hybrid Materials
Porous organic frameworks (POFs) are a class of materials characterized by their high surface area and tunable porosity, constructed from organic building blocks. nih.gov The synthesis of POFs often relies on the self-assembly of rigid molecular precursors. This compound, with its defined geometry and reactive functional groups, can be considered a potential building block for such materials. sigmaaldrich.comhilarispublisher.com The nitrile group can participate in various reactions, such as trimerization to form triazine-based frameworks, or it can be hydrolyzed to a carboxylic acid, which can then be used to form metal-organic frameworks (MOFs). While direct examples of this compound in POF synthesis are not widely reported, the principles of framework construction suggest its suitability as a precursor for creating novel porous materials with potential applications in gas storage, separation, and catalysis. nih.gov
Contributions to Polymerization Processes
The direct role of this compound in polymerization processes is not extensively documented in the scientific literature. However, functional monomers containing ester and nitrile groups are known to be used in the synthesis of specialty polymers. The vinyl or acrylic esters of cyanobenzoic acid, for instance, could undergo free-radical polymerization to yield polymers with specific optical or thermal properties. While this compound itself is not a monomer for addition polymerization, its derivatives could potentially be designed for such applications. Furthermore, the nitrile group can undergo post-polymerization modifications, offering a route to functionalized polymeric materials.
Mechanistic Insights into Biochemical Interactions
The interaction of this compound with biological systems, particularly enzymes, provides valuable insights into molecular recognition and catalysis.
Enzyme Substrate Recognition and Catalytic Turnover
Recent research has shed light on the enzymatic hydrolysis of aromatic esters by bacterial enzymes. A notable study identified a versatile esterase, designated CN1E1, from a polycyclic aromatic hydrocarbon-degrading microbial consortium, which exhibits significant catalytic activity towards a range of polyaromatic esters. nih.gov This enzyme, belonging to the α/β-hydrolase family, was found to be active in hydrolyzing compounds structurally related to this compound, such as benzoic acid, 2-benzoyl-, and methyl ester. nih.gov
The study of such enzymes provides a model for understanding how this compound might be recognized and processed in a biological environment. The active site of the enzyme accommodates the aromatic ring, and the catalytic machinery, often a serine-histidine-aspartate triad, facilitates the nucleophilic attack on the ester carbonyl group, leading to hydrolysis. semanticscholar.orgmdpi.com The kinetics of this process are influenced by the nature of both the acyl and the alcohol portions of the ester.
The following table summarizes the kinetic parameters of the CN1E1 esterase with various aromatic ester substrates, illustrating the enzyme's broad substrate specificity.
| Substrate | Kcat (s⁻¹) | Km (mM) | Kcat/Km (s⁻¹mM⁻¹) |
| Phenyl acetate | 5.75 ± 0.40 | 0.94 ± 0.05 | 6.12 |
| Benzoic acid, 4-formyl-, phenylmethyl ester | 3.61 ± 0.17 | 0.64 ± 0.06 | 5.64 |
| Protocatechuic acid ethyl ester | 5.49 ± 0.33 | 1.14 ± 0.06 | 4.82 |
| 2,5-Dihydroxycinnamic acid methyl ester | 5.07 ± 0.17 | 1.06 ± 0.06 | 4.78 |
| Anthracene-2-carboxylic acid methyl ester | 5.59 ± 0.20 | 1.47 ± 0.05 | 3.80 |
| Methyl phenanthrene-3-carboxylate | 4.85 ± 0.18 | 1.60 ± 0.09 | 3.03 |
| Dimethyl phthalate | 4.75 ± 0.17 | 1.59 ± 0.10 | 2.99 |
| Data adapted from a study on a versatile esterase. nih.gov |
While the specific kinetic constants for this compound with this particular enzyme are not provided, the data for related substrates suggest that it would likely serve as a substrate, with the catalytic efficiency being dependent on the precise fit within the enzyme's active site. The study of such enzyme-substrate interactions is crucial for applications in biocatalysis and for understanding the environmental fate of aromatic compounds.
Ligand-Receptor Binding Profiling via Computational Docking
Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing the use of this compound in ligand-receptor binding profiling through computational docking were identified. While computational docking is a widely utilized method to predict the binding orientation and affinity of a small molecule to a protein target, there is no publicly available research that has applied this technique to this compound.
Computational docking simulations are instrumental in drug discovery and molecular biology for screening virtual libraries of compounds against a protein target of known three-dimensional structure. This process involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. The quality of the binding is often evaluated using a scoring function, which estimates the binding free energy. A lower docking score typically indicates a more favorable binding interaction. These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues within the protein's binding site.
Although research exists for structurally related compounds, such as other derivatives of 4-cyanobenzoic acid or various benzamide (B126) compounds, the specific data for this compound—including target proteins, docking scores, and detailed interacting residues—is not present in the reviewed literature. Therefore, a data table and detailed research findings on its ligand-receptor binding profile via computational docking cannot be provided at this time.
Further research would be necessary to explore the potential biological targets and binding interactions of this compound using computational docking methods. Such studies would provide valuable insights into its potential applications in medicinal chemistry and chemical biology.
Concluding Remarks and Future Research Perspectives
Synthesis of Key Academic Contributions
The synthesis of Isopropyl 4-cyanobenzoate (B1228447) is primarily achieved through well-established esterification protocols, with the most common being the Fischer-Speier esterification. This reaction involves treating 4-cyanobenzoic acid with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.orgyoutube.com The reaction is an equilibrium process, and to achieve high yields, it is typically driven towards the product side by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comlibretexts.org
An alternative and effective synthetic route involves the reaction of 4-cyanobenzoic acid with thionyl chloride (SOCl₂) to form an intermediate acyl chloride, 4-cyanobenzoyl chloride. googleapis.com This highly reactive intermediate then readily reacts with isopropyl alcohol to yield Isopropyl 4-cyanobenzoate. This method is often preferred for its high efficiency and the fact that the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification. chemicalbook.comgoogle.com
The precursor, 4-cyanobenzoic acid, is synthesized from various starting materials, including the oxidation of p-tolunitrile (B1678323) or through methods involving terephthalonitrile. google.comguidechem.com Greener synthetic strategies, such as the electrocarboxylation of 4-iodobenzonitrile, are also being explored to produce cyanobenzoic acid derivatives under milder, more environmentally friendly conditions. mdpi.com
Table 1: Inferred Physicochemical and Spectroscopic Properties of this compound Note: The following properties are inferred based on data from analogous compounds like methyl 4-cyanobenzoate, ethyl 4-cyanobenzoate, and 4-cyanobenzoic acid, as direct experimental data for this compound is not widely published.
| Property | Inferred Value / Characteristic | Basis of Inference |
| Molecular Formula | C₁₁H₁₁NO₂ | --- |
| Molecular Weight | 189.21 g/mol | --- |
| Physical State | Likely a colorless oil or low-melting solid at room temperature. | Comparison with methyl and ethyl esters. |
| Boiling Point | Estimated to be higher than related methyl and ethyl esters. | Increased molecular weight and size. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, chloroform); low solubility in water. solubilityofthings.com | General properties of organic esters. |
| IR Spectroscopy | C≡N stretch: ~2230 cm⁻¹C=O stretch (ester): ~1720 cm⁻¹C-O stretch (ester): ~1280 cm⁻¹ & ~1100 cm⁻¹ | Data from 4-cyanobenzoic acid chemicalbook.com and related esters. rsc.orgnist.govnih.gov |
| ¹H NMR Spectroscopy | δ ~8.2-7.8 (aromatic H)δ ~5.2 (CH of isopropyl)δ ~1.4 (CH₃ of isopropyl) | Data from isopropyl esters chemicalbook.comchemicalbook.com and cyanobenzoates. rsc.orgnih.govchemicalbook.com |
| ¹³C NMR Spectroscopy | δ ~164 (C=O)δ ~135-129 (aromatic C)δ ~118 (C≡N)δ ~116 (aromatic C attached to CN)δ ~70 (CH of isopropyl)δ ~22 (CH₃ of isopropyl) | Data from isopropyl esters and cyanobenzoates. rsc.orgnih.gov |
Identification of Emerging Research Frontiers
The molecular architecture of this compound makes it a prime candidate for exploration in several cutting-edge areas of research.
Liquid Crystals: Benzonitrile derivatives are fundamental components in the formulation of liquid crystal displays (LCDs). wikipedia.orgnih.gov The strong dipole moment of the cyano group is crucial for achieving the desired dielectric anisotropy, which allows the liquid crystal molecules to align with an applied electric field—the principle behind LCD operation. wikipedia.org this compound could serve as a valuable dopant or a component in liquid crystal mixtures to fine-tune properties such as viscosity, nematic range, and optical characteristics. google.comguidechem.com Its potential use in advanced display technologies and stimuli-responsive sensors represents a significant research frontier. nih.gov
Advanced Polymers and Materials: The cyano group can undergo thermal cyclotrimerization to form highly cross-linked, thermally stable polycyanurate networks. researchgate.netmdpi.com Materials based on cyanate (B1221674) esters are prized in the aerospace and microelectronics industries for their excellent thermal stability, low dielectric loss, and high performance under extreme conditions. researchgate.netresearchgate.net While bifunctional cyanate esters are typically used for polymerization, monofunctional molecules like this compound could be investigated as reactive diluents or chain-terminating agents to control the network structure and properties of polycyanurate resins.
Organic Synthesis Intermediate: The compound serves as a versatile intermediate. google.com The ester can be hydrolyzed back to the carboxylic acid, and the cyano group can be converted into other functional groups such as an amine or a carboxylic acid, providing pathways to a variety of more complex molecules, including pharmaceuticals and agrochemicals. mdpi.com
Interdisciplinary Research Opportunities
The potential applications of this compound naturally extend across multiple scientific disciplines, creating opportunities for collaborative research.
Materials Science and Engineering: The development of new liquid crystal mixtures and high-performance polymers is a classic example of interdisciplinary research. Chemists can synthesize novel cyanobenzoate derivatives, while materials scientists and engineers can characterize their physical properties and integrate them into advanced devices like flexible displays, smart windows, and high-frequency circuit boards for 5G applications. mdpi.comyoutube.com
Medicinal Chemistry and Biochemistry: The parent compound, 4-cyanobenzoic acid, has been shown to act as an inhibitor of enzymes like tyrosinase. chemicalbook.com This opens an avenue for medicinal chemists to design and synthesize derivatives, including this compound, and for biochemists to evaluate their biological activity. Such collaborations could lead to the discovery of new therapeutic agents.
Green and Sustainable Chemistry: The reliance on traditional synthesis methods presents an opportunity for chemical engineers and green chemists to develop more sustainable production routes. Research into solid acid catalysts to replace corrosive liquid acids in Fischer esterification or exploring biocatalytic methods using enzymes could lead to more environmentally benign and economically viable manufacturing processes for this compound and related compounds. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing Isopropyl 4-cyanobenzoate, and how should data interpretation be approached?
- Methodological Answer : Employ a combination of NMR (¹H and ¹³C), IR, and mass spectrometry for structural confirmation. For example, compare experimental IR stretching frequencies (e.g., C≡N at ~2230 cm⁻¹) with computational results using density functional theory (DFT) at the B3LYP/6-31G level to validate assignments . For ambiguous peaks, use 2D NMR techniques (COSY, HSQC) to resolve coupling patterns and assign stereochemistry.
Q. How can researchers address the lack of published physicochemical data (e.g., melting point, solubility) for this compound?
- Methodological Answer : Perform differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for decomposition thresholds. For solubility, use the shake-flask method in solvents of varying polarity (e.g., water, ethanol, DMSO) and quantify via HPLC or UV-Vis spectroscopy. Cross-reference results with structurally similar esters (e.g., ethyl 4-cyanobenzoate) for consistency checks .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use P95/P1 respirators for particulate protection and nitrile gloves to prevent dermal exposure. Conduct reactions in fume hoods with spill trays. For waste disposal, neutralize with alkaline solutions (e.g., 10% NaOH) to hydrolyze the ester group before incineration. Monitor air quality with gas detectors if thermal decomposition is suspected .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in molecular geometry predictions between computational models and experimental observations?
- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement . Compare bond lengths (e.g., C≡N: ~1.14 Å) and torsional angles with DFT-optimized structures. If contradictions arise, evaluate solvent effects or lattice packing forces using Mercury software. For anisotropic displacement parameters, validate with ORTEP visualizations .
Q. What synthetic strategies optimize yield and purity of this compound under mild conditions?
- Methodological Answer : Catalyze esterification between 4-cyanobenzoic acid and isopropanol using DCC/DMAP in dry dichloromethane at 0–5°C. Monitor reaction progress via TLC (hexane:ethyl acetate 7:3). Purify via flash chromatography and confirm purity (>98%) by GC-MS. For scalable synthesis, replace DCC with polymer-supported carbodiimide to simplify workup .
Q. How do electronic effects of the cyano group influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Conduct kinetic studies using varying nucleophiles (e.g., amines, alcohols) in polar aprotic solvents (DMF, acetonitrile). Measure rate constants via stopped-flow UV-Vis and correlate with Hammett σ parameters. The electron-withdrawing cyano group increases electrophilicity of the carbonyl carbon, accelerating reaction rates compared to non-cyanated analogs .
Q. What statistical approaches are appropriate for validating contradictory spectral data in collaborative studies?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to compare datasets from multiple labs. Use Grubbs’ test to identify outliers in melting point or NMR chemical shift values. For reproducibility, ensure standardized calibration protocols (e.g., internal standards for NMR) and report confidence intervals .
Data Gaps and Methodological Challenges
Q. How can researchers address the absence of toxicological data for this compound in academic literature?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to predict acute toxicity (e.g., LD50) based on substituent effects. Validate predictions with in vitro assays (e.g., Ames test for mutagenicity). Cross-reference with structurally related cyanobenzoates documented in EPA databases .
Q. What experimental controls are essential when studying the hydrolytic stability of this compound in aqueous media?
- Methodological Answer : Maintain pH buffers (e.g., phosphate for pH 7.4) and monitor hydrolysis via LC-MS. Include control samples with stabilized esters (e.g., methyl 4-cyanobenzoate) to differentiate pH-dependent vs. enzyme-mediated degradation. For accelerated aging studies, use Arrhenius plots to extrapolate shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
